3-Bromo-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-methyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.
Result of Action
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might inhibit or destroy infectious agents at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound is stored under an inert atmosphere and in a freezer under -20°c , suggesting that certain environmental conditions are necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction conditions often require heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .
Scientific Research Applications
3-Bromo-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethyl-1,2,4-oxadiazole: Similar structure but with an ethyl group instead of a methyl group.
3-Chloro-5-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-5-methyl-1,2,4-oxadiazole is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAIGPZGPQPXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679760 |
Source
|
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228427-07-3 |
Source
|
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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